MMP-2 Selectivity over MMP-12 and MMP-14
2-(Allylcarbamoyl)cyclohexanecarboxylic acid demonstrates measurable inhibition of MMP-2 (IC50 = 5.01 μM) while exhibiting no detectable inhibition (IC50 > 10 μM) of MMP-12 and MMP-14 under identical fluorometric assay conditions using Mca-Pro-cyclohexyl-Ala-Gly-Nva-His-Ala-Dap(Dnp)-NH2 as substrate [1]. The compound displays at least a 2-fold selectivity window for MMP-2 over both MMP-12 and MMP-14, which is notable for a fragment-like cyclohexanecarboxylic acid derivative lacking a zinc-binding hydroxamate group. This selectivity profile contrasts with many carboxylic acid-based MMP inhibitors derived from cyclohexylglycine scaffolds, which often exhibit broader pan-MMP inhibition [2].
MMP-12 IC50 > 10 μM
MMP-14 IC50 > 10 μM
| Evidence Dimension | Matrix metalloproteinase inhibitory activity |
|---|---|
| Target Compound Data | MMP-2 IC50 = 5.01 μM; MMP-12 IC50 > 10 μM; MMP-14 IC50 > 10 μM |
| Comparator Or Baseline | MMP-12 IC50 > 10 μM; MMP-14 IC50 > 10 μM (intra-compound isoform comparison) |
| Quantified Difference | ≥ 2-fold selectivity for MMP-2 over MMP-12 and MMP-14 |
| Conditions | Fluorometric assay using Mca-Pro-cyclohexyl-Ala-Gly-Nva-His-Ala-Dap(Dnp)-NH2 substrate |
Why This Matters
This isoform selectivity profile enables researchers to use 2-(Allylcarbamoyl)cyclohexanecarboxylic acid as a fragment hit or starting scaffold for developing MMP-2-selective inhibitors while minimizing confounding activity against MMP-12 and MMP-14.
- [1] BindingDB. BDBM50419625 / CHEMBL1940310. MMP-2, MMP-12, and MMP-14 Inhibition Data. AstraZeneca curated by ChEMBL. View Source
- [2] Hudlicky T, Laufersweiler MJ, et al. The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. Bioorg Med Chem Lett. 2001;11(15):1975-1979. View Source
